molecular formula C22H13NO3S B3475206 3-(Phenothiazine-10-carbonyl)chromen-2-one

3-(Phenothiazine-10-carbonyl)chromen-2-one

Cat. No.: B3475206
M. Wt: 371.4 g/mol
InChI Key: BHBVXAYARHGVFR-UHFFFAOYSA-N
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Description

3-(Phenothiazine-10-carbonyl)chromen-2-one is a complex organic compound that combines the structural features of phenothiazine and chromen-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenothiazine-10-carbonyl)chromen-2-one typically involves the reaction of phenothiazine-10-carbonyl chloride with chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Phenothiazine-10-carbonyl)chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Phenothiazine-10-carbonyl)chromen-2-one is primarily based on its ability to interact with various molecular targets through its phenothiazine and chromen-2-one moieties. The phenothiazine part can engage in electron transfer reactions, while the chromen-2-one part can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenothiazine-10-carbonyl)chromen-2-one is unique due to its combined structural features of phenothiazine and chromen-2-one, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(phenothiazine-10-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO3S/c24-21(15-13-14-7-1-4-10-18(14)26-22(15)25)23-16-8-2-5-11-19(16)27-20-12-6-3-9-17(20)23/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVXAYARHGVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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